molecular formula C16H14BrN7S B2646967 3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 325778-96-9

3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No. B2646967
CAS RN: 325778-96-9
M. Wt: 416.3
InChI Key: HBEUXTWJWWCEIG-UHFFFAOYSA-N
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Description

The compound “3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, a phenyl ring, and a tetrazole ring .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, including an imidazole ring and a pyrimidine ring . These rings, along with the phenyl and tetrazole rings, contribute to the overall structure and properties of the molecule .

Scientific Research Applications

Palladium-Catalyzed Arylation

Imidazo[1,2-a]pyrimidine, a core structure similar to the compound , can be arylated at the 3-position using aryl bromides in the presence of base and a catalytic amount of palladium. This method provides an efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle, which is significant in pharmaceutical chemistry (Li et al., 2003).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyrimidines have shown strong DNA affinities and potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Imidazo[1,2-c]pyrimidine derivatives have been synthesized from C-substituted 4-aminopyrimidines, which is relevant for developing new pharmacologically active compounds (Rogul'chenko et al., 1975).

Antineoplastic Activity

Benzimidazole condensed ring systems incorporating imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity against certain cell lines, highlighting their potential in cancer research (Abdel-Hafez, 2007).

Antitumor Activity

Coumarin derivatives containing imidazo[1,2-a]pyrimidine have been synthesized and evaluated for their antitumor activity against liver carcinoma, with some compounds showing promising results (Gomha et al., 2015).

Antibacterial Activity

Imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown potent antimicrobial activity against various gram-positive and gram-negative bacteria and Mycobacterium species (Rival et al., 1992).

Anticorrosion Activity

Imidazo[1,2-a]pyrimidine moiety in heterocyclic rings has been used to synthesize compounds with potential anti-corrosion activity (Rehan et al., 2021).

properties

IUPAC Name

3-bromo-5,7-dimethyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN7S/c1-10-8-11(2)23-14(17)13(19-15(23)18-10)9-25-16-20-21-22-24(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEUXTWJWWCEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NN=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine

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